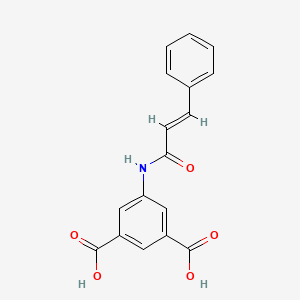

5-(cinnamoylamino)isophthalic acid

Description

5-(Cinnamoylamino)isophthalic acid is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid), where the 5-position of the benzene ring is substituted with a cinnamoylamino group (–NH–CO–C₆H₅–CH=CH₂). This modification introduces a conjugated aromatic system, enhancing π-π stacking interactions and altering electronic properties compared to unsubstituted isophthalic acid.

The cinnamoyl group is known for its role in enhancing photophysical properties and biological activity due to its extended conjugation and hydrophobic character. Such derivatives are often explored in coordination polymers, pharmaceuticals, and high-performance polymers .

Properties

IUPAC Name |

5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-10H,(H,18,19)(H,20,21)(H,22,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIUXPLIWZQBJT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cinnamoylamino)isophthalic acid typically involves the reaction of 5-aminoisophthalic acid with cinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cinnamoylamino)isophthalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cinnamoylamino group to a more saturated amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride, depending on the specific reaction.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Saturated amine derivatives.

Substitution: Various substituted aromatic compounds, depending on the substituent introduced.

Scientific Research Applications

5-(Cinnamoylamino)isophthalic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(cinnamoylamino)isophthalic acid involves its interaction with specific molecular targets. The cinnamoylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The isophthalic acid core can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 5-(cinnamoylamino)isophthalic acid with analogous compounds:

Physical and Chemical Properties

Solubility and Thermal Stability

- 5-(Cinnamoylamino) derivative: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMAc) due to aromaticity, with high thermal stability (>300°C) typical of aromatic polyamides .

- 5-(Octadecyloxy) derivative: Highly hydrophobic, soluble in non-polar solvents; lower melting point (~160°C) due to flexible alkyl chains .

- 5-(Thiazolylamino) derivative: Enhanced solubility in aqueous buffers at physiological pH, critical for bioactivity .

Coordination Chemistry

- 5-(Isonicotinamido) and 5-(imidazolyl) derivatives: Form robust metal-organic frameworks (MOFs) via pyridine/imidazole N-donor coordination. For example, Ni-MOFs with 5-(hydroxymethyl)isophthalic acid show semiconductivity and photocatalytic activity .

- Cinnamoylamino analog: Likely forms π-stacked coordination polymers but may lack direct metal-binding sites unless carboxylate groups participate.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.